molecular formula C21H12N2O2 B2901007 2-benzoyldibenzo[cd,g]indazol-6(2H)-one CAS No. 54345-85-6

2-benzoyldibenzo[cd,g]indazol-6(2H)-one

Cat. No. B2901007
CAS RN: 54345-85-6
M. Wt: 324.339
InChI Key: TULXLGWAFQYMOL-UHFFFAOYSA-N
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Description

Indazoles are a class of organic compounds that contain a phenyl group fused to an azole ring. The structure of indazoles can vary, and they can have different substituents attached to the ring .


Synthesis Analysis

Indazoles can be synthesized through various methods. One common method involves the reaction of arylamino oximes . Another method involves the [3+2] cycloaddition of diazo compounds with arynes .


Molecular Structure Analysis

The molecular structure of indazoles can vary depending on the substituents attached to the ring. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a molecular formula of C14H13BN2O2 .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For example, they can react with arynes under mild reaction conditions to afford 3-substituted indazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary depending on their structure. For example, (2-Benzyl-2H-indazol-6-yl)boronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 528.8±52.0 °C at 760 mmHg, and a molar refractivity of 73.0±0.5 cm3 .

Scientific Research Applications

Regioselective C–H Amination

A pivotal application of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one is in the regioselective C–H amination . This process allows for the functionalization of the C–H bond without the need for transition metals, which is a significant step forward in organic synthesis. The method shows excellent functional group tolerance and yields products with high efficiency .

Synthesis of Pyrazole-Containing 2H-Indazoles

The compound serves as a key intermediate in the synthesis of pyrazole-containing 2H-indazoles. These structures are important due to their biological activity and potential pharmaceutical applications. The synthesis approach developed is both general and practical, offering a new pathway for creating these valuable compounds .

C–C/C–N Bond Formation via C–H Activation

Another notable application is in the Rh-catalyzed C–C/C–N bond formation through C–H activation. This method is used to synthesize 2H-indazol-2-yl-benzo[a]carbazoles, which are complex molecules with potential applications in medicinal chemistry. The process involves a tandem site-selective C–H activation and ring opening/cyclization, highlighting the versatility of 2-benzoyldibenzo[cd,g]indazol-6(2H)-one in facilitating complex chemical transformations .

Electrochemically Promoted C-3 Amination

The compound is also utilized in electrochemically promoted C-3 amination of 2H-indazoles. This metal-free and external oxidant-free method is environmentally friendly and has a broad substrate scope. It provides a sustainable approach to synthesizing aminated indazoles, which are valuable in various chemical industries .

Mechanism of Action

The mechanism of action of indazoles can vary depending on their structure and the context in which they are used. For example, some indazoles have been found to undergo a radical-mediated decarboxylative C(sp3)-N cross-coupling .

Safety and Hazards

The safety and hazards of indazoles can vary depending on their structure and the context in which they are used. It’s always important to refer to the relevant safety data sheets when handling these compounds .

properties

IUPAC Name

14-benzoyl-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O2/c24-20-15-10-5-4-9-14(15)19-18-16(20)11-6-12-17(18)23(22-19)21(25)13-7-2-1-3-8-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULXLGWAFQYMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC4=C3C(=N2)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzoyldibenzo[cd,g]indazol-6(2H)-one

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